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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impact of various drugs on the
metabolism of Repaglinide, an oral antidiabetic agent. The data presented is compiled from in
vitro and in vivo studies to offer a detailed understanding of the pharmacokinetic interactions,
aiding in drug development and clinical study design.

Overview of Repaglinide Metabolism

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8
and CYP3A4 playing the most significant roles.[1][2][3][4] Additionally, it undergoes
glucuronidation, a phase Il metabolic reaction, facilitated by UDP-glucuronosyltransferases
(UGTs), to a lesser extent.[5] The major metabolites of Repaglinide are the dicarboxylic acid
derivative (M2), the aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[2]
An acyl glucuronide (M7) is also formed.[2] These metabolites are pharmacologically inactive

and are primarily excreted in the feces.

The following diagram illustrates the primary metabolic pathways of Repaglinide.
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Caption: Primary metabolic pathways of Repaglinide.

Impact of CYP2CS8 Inhibitors on Repaglinide
Pharmacokinetics

CYP2C8 is a major enzyme responsible for Repaglinide metabolism. Co-administration of
Repaglinide with strong inhibitors of CYP2C8 can lead to a significant increase in its plasma
concentrations, potentially causing hypoglycemia.

Gemfibrozil

Gemfibrozil is a potent inhibitor of CYP2C8. Concomitant use with Repaglinide is generally not
recommended due to the high risk of a significant drug-drug interaction.[6]

Table 1: Effect of Gemfibrozil on Repaglinide Pharmacokinetic Parameters
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. . . . Change in Change in
Interacting Repaglinide Gemfibrozil Reference(s
AUC of Cmax of
Drug Dose Dose L L
Repaglinide Repaglinide
600 mg twice
i ] ) 8.1-fold 2.4-fold
Gemfibrozil 0.25 mg daily for 3 ) ) [71[81I9]
increase increase
days
600 mg
Gemfibrozil
twice daily for
Gemfibrozil + 3 days + 100 19.4-fold 2.8-fold
0.25 mg _ _ (71181191
Itraconazole mg increase increase
Itraconazole
twice daily for
3 days
Gemfibrozil 8.3-fold 2.4-fold
) 0.25 mg 900 mg ) ) [6]
(single dose) increase increase
Clopidogrel

Clopidogrel, an antiplatelet agent, is also a significant inhibitor of CYP2CS. Its co-administration

with Repaglinide is contraindicated in some countries due to the increased risk of

hypoglycemia.[10][11]

Table 2: Effect of Clopidogrel on Repaglinide Pharmacokinetic Parameters

. . . Change in Change in
Interacting Repaglinide Clopidogrel Reference(s
AUC of Cmax of
Drug Dose Dose L L
Repaglinide Repaglinide
5.1-fold
300 mg )
] increase (Day
) loading dose, .
Clopidogrel 0.25 mg 1), 3.9-fold Not specified [10][11][12]
then 75 mg _
] increase (Day
daily

3)
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Impact of CYP3A4 Inducers on Repaglinide
Pharmacokinetics

CYP3A4 is another key enzyme in the metabolism of Repaglinide. Inducers of CYP3A4 can

accelerate the metabolism of Repaglinide, leading to lower plasma concentrations and

potentially reduced therapeutic efficacy.

Rifampin

Rifampin is a potent inducer of CYP3A4. Concomitant use with Repaglinide can significantly

decrease its plasma levels.[1][8][13][14][15]

Table 3: Effect of Rifampin on Repaglinide Pharmacokinetic Parameters

. o . . Change in Change in
Interacting Repaglinide  Rifampin Reference(s
AUC of Cmax of
Drug Dose Dose L L
Repaglinide Repaglinide
] ] 600 mg daily 57% 41%
Rifampin 0.5mg [13]
for 5 days decrease decrease
~50%
decrease Not
(concomitant significantly
] administratio affected
) ) 600 mg daily ]
Rifampin 4 mg n), ~80% (concomitant)  [1][14]
for 7 days o
decrease , Significantly
(24h after last  reduced (24h
Rifampin after)
dose)
) ) 600 mg daily 32% 26%
Rifampin 4 mg [8][15]
for 6 days decrease decrease

Experimental Protocols

The data presented in this guide are derived from clinical trials and in vitro studies. The

following provides an overview of the typical methodologies employed.
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Clinical Study Design

A common design for these drug-drug interaction studies is a randomized, two-phase crossover
trial in a small group of healthy volunteers (typically 9-12 participants).[1][7][9][10][12][13][16]

The following diagram illustrates a typical experimental workflow for a clinical drug-drug

interaction study.
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Caption: A typical two-phase crossover clinical trial design.
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Participants: Healthy adult volunteers, with specific inclusion and exclusion criteria to ensure
safety and minimize variability.

Dosing: Participants receive a single dose of Repaglinide alone in one phase and in
combination with the interacting drug in the other phase, with a washout period in between.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug
administration to measure the plasma concentrations of Repaglinide.

Analytical Methods: Repaglinide concentrations in plasma are typically determined using
validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem
mass spectrometry (LC-MS/MS) methods.

Data Analysis: Pharmacokinetic parameters such as the area under the plasma
concentration-time curve (AUC) and maximum plasma concentration (Cmax) are calculated
and compared between the two phases to assess the magnitude of the interaction.

In Vitro Metabolism Studies

In vitro studies are crucial for elucidating the specific enzymes involved in drug metabolism and
for predicting potential drug-drug interactions.[3][4][17][18][19][20]

Test Systems: These studies often utilize human liver microsomes (HLMs), which contain a
high concentration of CYP enzymes, or recombinant human CYP enzymes to assess the
contribution of individual enzymes to Repaglinide metabolism.[3][4][17][18][19][20]

Incubation: Repaglinide is incubated with the test system in the presence and absence of the
potential inhibitor or inducer.

Analysis: The formation of Repaglinide metabolites is monitored over time using analytical
techniques like LC-MS/MS to determine the rate of metabolism and the inhibitory or inductive
potential of the co-administered drug.

Conclusion and Recommendations

The metabolism of Repaglinide is significantly influenced by drugs that inhibit or induce its
primary metabolic pathways, namely CYP2C8 and CYP3A4.
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e Strong CYP2C8 inhibitors, such as Gemfibrozil and Clopidogrel, can dramatically increase
Repaglinide exposure, posing a significant risk of hypoglycemia. Co-administration of these
drugs with Repaglinide should be avoided or managed with extreme caution and close
glucose monitoring.

o Potent CYP3A4 inducers, like Rifampin, can substantially decrease Repaglinide plasma
concentrations, which may lead to a loss of glycemic control. Dose adjustments of
Repaglinide may be necessary when co-administered with such drugs.

For drug development professionals, a thorough evaluation of the potential for drug-drug
interactions with new chemical entities that are metabolized by or affect CYP2C8 and CYP3A4
is essential when considering co-administration with Repaglinide. In vitro screening followed by
well-designed clinical drug-drug interaction studies are critical to ensure patient safety and
therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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